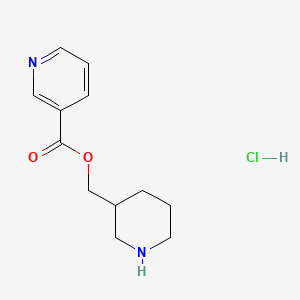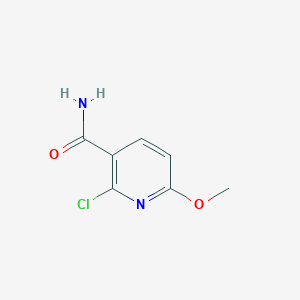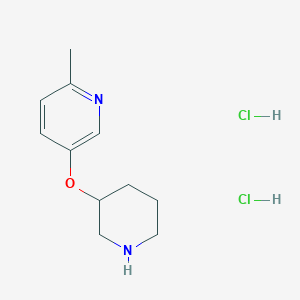
3-Piperidinylmethyl nicotinate hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cognitive Enhancement through Nicotinic Mechanisms
Studies have emphasized the role of nicotinic mechanisms in neurodegenerative and cognitive disorders, highlighting the potential of novel nicotinic ligands as therapeutic agents. Research on SIB-1553A, a subtype-selective nicotinic acetylcholine receptor (nAChR) ligand, has shown promising results in enhancing cognitive performance in rodents, indicating a potential pathway for cognitive enhancement through selective activation of nAChR subtypes. This research supports the concept that targeting specific nAChR subtypes could improve cognitive functions, offering a viable approach for the treatment of cognitive impairments (Bontempi et al., 2003).
Cellular and Molecular Insights
Nicotinamide, closely related to the nicotinate group, has been extensively studied for its role in cellular energy metabolism and its cytoprotective properties against oxidative stress. It modulates multiple cellular survival and death pathways, indicating its potential in treating a range of disorders, including immune system dysfunctions and aging-related diseases. These insights into nicotinamide's cellular pathways offer a foundation for understanding the broader implications of nicotinate derivatives in scientific research and therapeutic applications (Maiese et al., 2009).
Structural and Chemical Properties
The structural and chemical properties of compounds similar to 3-Piperidinylmethyl nicotinate hydrochloride, such as 4-piperidinecarboxylic acid hydrochloride, have been characterized through techniques like X-ray diffraction and FTIR spectroscopy. These studies provide a detailed understanding of the molecular configurations and interactions of such compounds, contributing valuable information to the field of chemical and pharmaceutical research (Szafran et al., 2007).
Therapeutic Potential in Dermatology
Nicotinamide has shown effectiveness in treating a variety of skin diseases, suggesting that derivatives of nicotinic acid and nicotinamide, including this compound, may hold therapeutic potential in dermatological applications. The ability of nicotinamide to treat conditions such as acne and atopic dermatitis while being well-tolerated highlights the potential for nicotinate derivatives in skin care and treatment (Rolfe, 2014).
Direcciones Futuras
Piperidine derivatives, such as 3-Piperidinylmethyl nicotinate hydrochloride, have shown potential in various areas of research and industry. They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Mecanismo De Acción
Target of Action
The primary target of 3-Piperidinylmethyl nicotinate hydrochloride is the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound, similar to nicotine, acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors, dramatically stimulating neurons and ultimately blocking synaptic transmission . In the brain, it binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways .
Biochemical Pathways
The compound likely affects the nicotine degradation pathways . These include the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways are involved in the breakdown of nicotine and its derivatives, and the compound’s interaction with these pathways could have downstream effects on various cellular processes .
Result of Action
Compounds with a piperidine moiety, like this one, have been found to exhibit a wide variety of biological activities . They have been used as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Propiedades
IUPAC Name |
piperidin-3-ylmethyl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(11-4-2-6-14-8-11)16-9-10-3-1-5-13-7-10;/h2,4,6,8,10,13H,1,3,5,7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBNDEOQADVYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)


![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B1394609.png)


![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)

![Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate](/img/structure/B1394615.png)




